Superior p38α MAP Kinase Inhibition of Pyrido[2,3-b]pyrazine Core versus Quinoxaline Core
Direct scaffold comparison demonstrates that pyrido[2,3-b]pyrazine-based compound 9e exhibits superior p38α MAP kinase inhibition (IC50 = 38 nM) compared to the structurally analogous quinoxaline-based compound 6f (IC50 = 81 nM), representing a 2.1-fold potency advantage when the quinoxaline core is replaced with pyrido[2,3-b]pyrazine [1]. Both compounds share identical substitution patterns, isolating the core heterocycle as the differentiating variable.
| Evidence Dimension | p38α MAP kinase inhibitory activity |
|---|---|
| Target Compound Data | Compound 9e (pyrido[2,3-b]pyrazine core) IC50 = 38 nM |
| Comparator Or Baseline | Compound 6f (quinoxaline core) IC50 = 81 nM |
| Quantified Difference | 2.1-fold greater potency (38 nM vs 81 nM) |
| Conditions | In vitro enzymatic assay; compounds bear identical 2-(4-fluorophenyl)-3-(pyridin-4-yl) substitution pattern with amino moiety at pyridine C2 position |
Why This Matters
For programs targeting p38α MAP kinase, selecting the pyrido[2,3-b]pyrazine core over the quinoxaline core provides a demonstrable 2.1-fold potency advantage that can reduce compound requirements and streamline hit-to-lead optimization.
- [1] Koch P, Schollmeyer D, Laufer S. Pyridinylquinoxalines and Pyridinylpyridopyrazines as Lead Compounds for Novel p38α Mitogen-Activated Protein Kinase Inhibitors. Journal of Medicinal Chemistry. 2010;53(2):673-683. View Source
